6-Fluoro-pyrazine-2-carbonitrile
Overview
Description
6-Fluoro-pyrazine-2-carbonitrile is a chemical compound that features a pyrazine ring substituted with a fluorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-pyrazine-2-carbonitrile typically involves the fluorination of pyrazine-2-carbonitrile. One common method includes the use of fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent . The reaction conditions often require elevated temperatures to facilitate the substitution of a hydrogen atom with a fluorine atom on the pyrazine ring.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields . This method is advantageous for large-scale synthesis due to its efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate nucleophilic substitution.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used for the reduction of the nitrile group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be obtained.
Reduction Products: The reduction of the nitrile group typically yields 6-fluoro-pyrazine-2-amine.
Scientific Research Applications
6-Fluoro-pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
6-Fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir): An antiviral drug with a similar pyrazine scaffold.
3,6-Dichloropyrazine-2-carbonitrile: A key intermediate in the synthesis of various pyrazine derivatives.
Uniqueness: 6-Fluoro-pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6-fluoropyrazine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWXWVPLCJMJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.